3-(Azetidin-3-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(azetidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7(4-9-3-1)8-5-10-6-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICDQCJISYGBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606725 | |
| Record name | 3-(Azetidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62247-32-9 | |
| Record name | 3-(Azetidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Azetidin 3 Yl Pyridine
Strategic Approaches for the Construction of the Azetidine (B1206935) Ring System
The synthesis of the azetidine core is a critical first step in the preparation of 3-(Azetidin-3-yl)pyridine. Various methodologies have been developed to construct this strained heterocyclic system, primarily involving intramolecular cyclization reactions.
Cyclization Reactions for Azetidine Formation
Intramolecular cyclization is a cornerstone of azetidine synthesis. acs.org This approach typically involves the formation of a carbon-nitrogen bond within a precursor molecule containing a suitable leaving group and a nucleophilic nitrogen atom.
A prevalent method involves the cyclization of 1,3-diaminopropanes or their derivatives. For instance, γ-aminoalcohols can undergo intramolecular cyclization, often promoted by reagents like tosyl chloride under microwave irradiation, to yield the corresponding azetidine. rsc.org Another common strategy is the intramolecular nucleophilic displacement of a leaving group, such as a halide or a sulfonate ester, by an amine. acs.org These reactions, however, can be susceptible to competing elimination reactions due to the inherent strain of the forming four-membered ring. acs.org
Photochemical reactions also offer a pathway to azetidine rings. The Norrish-Yang cyclization, an intramolecular hydrogen abstraction by an excited carbonyl group, can be employed to form 3-hydroxyazetidines from α-amino ketones. researchgate.net This photochemical approach has been adapted for flow synthesis, enabling larger-scale production. researchgate.net
More recent advancements include palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the direct formation of the azetidine ring from picolinamide-protected amine substrates. organic-chemistry.org Additionally, the ring expansion of aziridines provides a route to 3-substituted azetidines. rsc.org
Precursor Synthesis and Functional Group Interconversions
The synthesis of appropriately functionalized precursors is crucial for successful azetidine ring formation. For instance, the synthesis of γ-aminoalcohols, which are key precursors for cyclization, can be achieved through methods like the proline-catalyzed Mannich protocol. rsc.org
Functional group interconversions are often necessary to introduce the desired substituents or to activate the precursor for cyclization. For example, the conversion of a hydroxyl group in a 3-hydroxypropylamine derivative to a good leaving group, such as a tosylate or mesylate, facilitates the subsequent intramolecular nucleophilic substitution to form the azetidine ring. google.com
Introduction and Functionalization of the Pyridyl Moiety at the C3 Position of Azetidine
With the azetidine core in hand, the next critical step is the introduction of the pyridine (B92270) ring at the C3 position. Cross-coupling reactions and nucleophilic aromatic substitution are the primary strategies employed for this transformation.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them highly suitable for attaching the pyridyl group to the azetidine ring.
The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organic halide or triflate. mdpi.comnih.gov In the context of this compound synthesis, this could involve coupling a 3-pyridylboronic acid or its ester derivative with a 3-halo- or 3-triflyloxyazetidine. mdpi.com Various palladium catalysts and ligands can be employed to optimize the reaction, and the use of water as a solvent has been explored to develop more environmentally friendly protocols. researchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-(1-Boc-azetidin-3-ylidene)acetate | Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 37-64% | mdpi.com |
| 3-Arylazetidine | Aryl/Heteroaryl Bromide | xPhosPdG3/Brettphos | t-BuOK | - | High | arkat-usa.org |
The Negishi coupling utilizes an organozinc reagent, which can be coupled with an organic halide or triflate under palladium or nickel catalysis. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds, which is relevant for connecting the azetidine and pyridine rings. wikipedia.orgacs.org For example, a 3-pyridylzinc halide could be coupled with a 3-haloazetidine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. arkat-usa.org While typically used for N-arylation, it can be adapted for the synthesis of this compound, for instance, by coupling azetidine itself with a 3-halopyridine. arkat-usa.orguni-muenchen.de One-pot procedures that combine the strain-release of 1-azabicyclo[1.1.0]butane with a subsequent Buchwald-Hartwig coupling have been developed for the efficient synthesis of 1,3-disubstituted azetidines. arkat-usa.orgresearchgate.net
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) offers an alternative route for attaching the pyridyl moiety. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile. wikipedia.org Pyridine rings are particularly susceptible to SNAr reactions, especially when substituted with electron-withdrawing groups or when the leaving group is at the 2- or 4-position, as the negative charge of the intermediate can be delocalized onto the nitrogen atom. wikipedia.orgyoutube.com
In the synthesis of this compound, the azetidine nitrogen can act as the nucleophile, attacking a 3-halopyridine. The reactivity of the halopyridine can be enhanced by the presence of other electron-withdrawing substituents on the pyridine ring. For instance, the reaction of an azetidine with a 2-fluoropyridine (B1216828) derivative can proceed efficiently. arkat-usa.org
| Azetidine Derivative | Pyridyl Electrophile | Conditions | Product | Reference |
|---|---|---|---|---|
| N-azetidinylmagnesium intermediate | 2-Fluoropyridines | Triethylamine (B128534) | 1,3-bisarylated azetidines | arkat-usa.org |
| Amine | 2-Chloropyridine | - | 2-Aminopyridine derivative | youtube.com |
Development and Optimization of Synthetic Routes for this compound Production
The development of efficient and scalable synthetic routes is crucial for the production of this compound for research and potential commercial applications. google.com Optimization efforts often focus on improving yields, reducing the number of synthetic steps, and utilizing readily available and cost-effective starting materials. google.com
One approach to streamline the synthesis is through one-pot procedures. For example, the in situ generation of 1-azabicyclo[1.1.0]butane followed by its reaction with an organometallic reagent and subsequent functionalization of the azetidine nitrogen in a single pot significantly improves efficiency. arkat-usa.orgsemanticscholar.org
The choice of protecting groups for the azetidine nitrogen is also a critical consideration. The Boc (tert-butoxycarbonyl) group is commonly used due to its stability under various reaction conditions and its straightforward removal. mdpi.com
Furthermore, the development of catalytic systems with high turnover numbers and broad substrate scope is an ongoing area of research. For instance, the use of highly active palladium-phosphine complexes can enable cross-coupling reactions to be performed under mild conditions with low catalyst loadings. organic-chemistry.org
Process Chemistry Considerations and Yield Enhancement
The synthesis of azetidine derivatives, including this compound, is often challenging due to the high-energy transition states involved in forming the four-membered ring. bham.ac.uk This ring strain can lead to low yields and competing side reactions, such as ring-opening. bham.ac.ukresearchgate.net Consequently, process chemistry efforts are directed towards optimizing reaction conditions to improve efficiency, yield, and purity, particularly for large-scale synthesis.
Key considerations for yield enhancement include:
Reagent Addition and Temperature Control: In acylation reactions involving the azetidine nitrogen, slow and controlled addition of reagents is crucial. For instance, in a large-scale synthesis of a related azetidinyl-methanone, the procedure involved the slow addition of potassium carbonate to azetidine hydrochloride to generate the free base, followed by the slow addition of the acyl chloride to manage the reaction's exothermicity and minimize side products. rsc.org Maintaining low temperatures (e.g., 0–5°C) during acylation can also prevent degradation and side reactions.
Purification Strategies: The purification of azetidine compounds can be complicated by their basicity and potential for isomerization. During silica (B1680970) column chromatography, partial acid-catalyzed isomerization of azetidines to more stable pyrrolidines has been observed. bham.ac.uk The use of alumina (B75360) for purification or the addition of a small amount of a base like triethylamine (TEA) to the eluent can mitigate this issue and preserve the desired product. bham.ac.uk
A patent for azetidine derivative synthesis highlights that process improvements can significantly enhance both the yield and the scope of accessible analogues, facilitating broader drug discovery efforts. google.com
Table 1: Factors Influencing Yield in Azetidine Synthesis
| Parameter | Challenge | Optimization Strategy | Reference |
|---|---|---|---|
| Ring Strain | Low yields, propensity for ring-opening | Optimized cyclization conditions, use of efficient catalysts | bham.ac.ukresearchgate.net |
| Reactivity | Exothermic reactions, side product formation | Slow reagent addition, precise temperature control | rsc.org |
| Purification | Isomerization on silica gel | Use of alumina, addition of base (TEA) to eluent | bham.ac.uk |
| Intermediates | Instability of acyl chloride intermediates | Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation | |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. While specific green synthesis routes for this compound are not extensively documented, general strategies for related structures are applicable.
Key green chemistry approaches include:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A greener approach involves replacing these with more benign alternatives. For example, the synthesis of aryl aldimines, which can be precursors to azetidines, has been demonstrated using ethyl lactate (B86563) and water, reducing the reliance on conventional solvents. google.com
Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. This reduces waste and often allows for milder reaction conditions. For the synthesis of pyridine derivatives, catalysts such as silica-supported perchloric acid (HClO4•SiO2) and various metal catalysts have been used in one-pot reactions, which streamline processes and reduce waste. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly effective in this regard, as they combine three or more starting materials in a single step to form a complex product, often with high atom economy. nih.gov The development of an MCR for this compound would represent a significant green advancement.
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
When the azetidine ring or its substituents create a chiral center, methods to control the stereochemistry become paramount. This is typically achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Catalysis Applications
Asymmetric catalysis employs chiral catalysts to guide a reaction towards the formation of a specific enantiomer or diastereomer. In the context of azetidine synthesis, this can involve the stereoselective reduction of ketones or cycloaddition reactions.
Stereoselective Reduction: The synthesis of chiral hydroxy-alkyl substituted azetidinones has been achieved via the stereoselective reduction of a ketone precursor using chiral borane (B79455) reagents like (-)-B-chlorodiisopinocampheylborane. google.com This approach provides a commercially viable and efficient method for producing enantiomerically enriched intermediates. google.com
Chiral Ligands in Metal Catalysis: Azetidine derivatives themselves can serve as chiral ligands for metal catalysts. bham.ac.uk More commonly, chiral ligands are used to control the stereochemistry in reactions that form the azetidine ring or functionalize it. For example, palladium-catalyzed reactions using chiral phosphine (B1218219) ligands are widely employed in asymmetric synthesis and could be applied to form chiral this compound derivatives. acs.org
Diastereoselective Approaches
When a molecule contains multiple stereocenters, diastereoselective reactions are used to control their relative configuration. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a classic method for synthesizing β-lactams (azetidin-2-ones) and can be highly diastereoselective. researchgate.net For instance, the reaction of acetoxyketene with epoxyimines produces cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. researchgate.net
Another powerful technique is the ligand-controlled Tsuji-Trost allylation, which can be rendered stereodivergent. acs.org By selecting the appropriate palladium catalyst and ligand system, it is possible to selectively form either the cis or trans diastereomer of a β-lactam from the same starting material. acs.org The nature of the heterocyclic substituent, such as a pyridine ring, can play a critical role in determining the level of diastereoselection. acs.org
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This is often accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization. For example, racemic 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been resolved using (S)-4-benzyl-2-oxazolidinone as the resolving agent to obtain the individual diastereomeric pairs. researchgate.net
Derivatization Strategies for this compound Analogues
Modification of the parent this compound structure is crucial for exploring structure-activity relationships in drug discovery. The azetidine nitrogen is a primary site for such derivatization.
N-Alkylation and N-Acylation Reactions of the Azetidine Nitrogen
The secondary amine of the azetidine ring is nucleophilic and readily undergoes alkylation and acylation reactions.
N-Acylation: This is a common and generally high-yielding transformation. The azetidine nitrogen can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids. google.com For instance, 1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is synthesized by reacting the corresponding azetidine intermediate with acetyl chloride. smolecule.com Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate amide bond formation between the azetidine and a carboxylic acid, such as 6-methoxypyridine-3-carboxylic acid.
N-Alkylation: While synthetically useful, N-alkylation must be performed under carefully controlled conditions. The quaternization of the azetidine nitrogen can activate the strained ring, leading to facile ring cleavage, especially with reactive alkylating agents like alkyl bromides or under harsh conditions. researchgate.net Despite this, N-alkylation can be achieved in good yields if reaction times are kept short. researchgate.net For example, pyrazole (B372694) derivatives have been successfully N-alkylated using N-Boc-3-iodoazetidine. ktu.edu
Table 2: Examples of N-Derivatization of the Azetidine Ring
| Reaction Type | Reagent(s) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation | Acetic anhydride, BF3 etherate | Reflux | N-acetyl azetidine | google.com |
| N-Acylation | 6-methoxypyridine-3-carboxylic acid, EDCI/HOBt | Anhydrous DMF | N-acyl azetidine | |
| N-Acylation | Acetyl chloride | - | N-acetyl azetidine | smolecule.com |
| N-Alkylation | N-Boc-3-iodoazetidine, Base | - | N-alkylated heterocycle | ktu.edu |
| N-Alkylation | Alkyl bromides / Acyl chlorides | Short reaction times | N-alkyl azetidine (risk of ring opening) | researchgate.net |
Modifications on the Pyridine Ring
The chemical modification of the pyridine ring in this compound is a key strategy for synthesizing a diverse range of derivatives for various research applications. The reactivity of the pyridine ring is significantly influenced by the nitrogen heteroatom, which renders the ring electron-deficient and generally resistant to electrophilic aromatic substitution. Conversely, it is more susceptible to nucleophilic substitution and metal-mediated functionalization. The presence of the azetidine substituent, particularly its basic secondary amine, necessitates the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the azetidine nitrogen during many chemical transformations to prevent unwanted side reactions.
Electrophilic Aromatic Substitution
Direct electrophilic substitution on the pyridine ring of this compound is challenging due to the deactivating effect of the ring nitrogen. Such reactions typically require harsh conditions and often result in low yields and a mixture of products. The substitution is generally directed to the C-3 position relative to the nitrogen (C-5 of the pyridine ring). While specific examples for this compound are not extensively documented in readily available literature, general principles of pyridine chemistry suggest that reactions like nitration or halogenation would require forcing conditions, such as fuming sulfuric acid for nitration.
Functionalization via N-Oxidation
A powerful strategy to modulate the reactivity of the pyridine ring is through the formation of a pyridine N-oxide. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which activates the C-2 and C-4 positions for both electrophilic and nucleophilic attack. This approach allows for a wider range of functionalization reactions under milder conditions. For instance, photoinduced single-electron oxidation of pyridine N-oxides in the presence of alkynes can lead to ortho-alkylation. chemrxiv.org This strategy involves the generation of a vinyl radical that subsequently attacks the pyridine ring, followed by rearomatization. chemrxiv.org After the desired modification, the N-oxide can be readily removed by deoxygenation using reagents like PCl₃ or PPh₃ to restore the pyridine ring.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent one of the most versatile and widely employed methods for modifying the pyridine core. These reactions typically begin with a halogenated derivative, such as tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate, which serves as a handle for introducing a wide variety of substituents.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a common method. This reaction is highly effective for forming new carbon-carbon bonds. For example, brominated pyrazole-azetidine hybrids have been successfully coupled with various boronic acids, demonstrating the feasibility of this method on similar pyridine-azetidine systems. mdpi.com
The Sonogashira coupling allows for the introduction of alkyne moieties by coupling a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. unl.pt This method is instrumental in synthesizing precursors for more complex heterocyclic systems.
Furthermore, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This is particularly useful for introducing substituted amino groups onto the pyridine ring.
The following table summarizes representative metal-catalyzed coupling reactions that can be applied to functionalize the pyridine ring of this compound derivatives.
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions for Pyridine Ring Modification
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | tert-butyl 3-(5-arylpyridin-3-yl)azetidine-1-carboxylate |
| Sonogashira | tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | tert-butyl 3-(5-(alkynyl)pyridin-3-yl)azetidine-1-carboxylate |
| Buchwald-Hartwig | tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | tert-butyl 3-(5-(amino)pyridin-3-yl)azetidine-1-carboxylate |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is an effective method for functionalizing pyridine rings that are activated by electron-withdrawing groups and contain a good leaving group (such as a halogen) at the C-2 or C-4 position. For a 3-substituted pyridine like this compound, an SNAr reaction would require the introduction of a leaving group at an activated position. For instance, a derivative like tert-butyl 3-(2-chloropyridin-5-yl)azetidine-1-carboxylate could react with various nucleophiles (e.g., alkoxides, thiolates, amines) to displace the chloride and form a new bond at the C-2 position of the pyridine ring.
Applications of 3 Azetidin 3 Yl Pyridine in Drug Discovery and Pharmaceutical Development
Utility as a Core Scaffold in Medicinal Chemistry Programs
The 3-(Azetidin-3-yl)pyridine moiety is increasingly recognized as a privileged scaffold in medicinal chemistry. Its structure, which combines a rigid, three-dimensional azetidine (B1206935) ring with a versatile pyridine (B92270) ring, offers a valuable starting point for developing new drugs. The azetidine component can improve aqueous solubility and introduce specific spatial arrangements of functional groups, while the pyridine ring serves as a key interaction point with biological targets and a handle for further chemical modification. dovepress.comacs.org
A notable example is in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for treating central nervous system disorders. nih.gov In one research program, scaffold hopping from a spiro-oxindole piperidine (B6355638) core led to the identification of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a superior bioisostere. nih.govacs.org This core, which prominently features the 3-azetidinyl moiety, demonstrated comparable activity and improved metabolic stability. nih.govacs.org This success prompted further exploration where the 3-(azetidin-3-yl)-1H-benzimidazol-2-one structure was used as a fixed template to investigate structure-activity relationships (SAR) by modifying other parts of the molecule. nih.govacs.org The pyridine and azetidine rings are also key components in developing inhibitors for c-Jun N-terminal kinases (JNKs), which are implicated in neurodegenerative diseases. nih.govnih.gov The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, a critical interaction in many kinase active sites. nih.gov
The table below summarizes representative examples of scaffolds incorporating the azetidinyl-heterocycle motif.
| Scaffold/Core Structure | Therapeutic Target | Key Findings | Reference |
|---|---|---|---|
| 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | mGluR2 PAM | Identified as an optimal bioisosteric replacement for a spiro-oxindole piperidine core, showing comparable activity and better metabolic stability. | nih.govacs.org |
| Aminopyrazole-based N-(Azetidin-3-yl)benzamide | JNK3 Inhibitor | The azetidinyl moiety was explored as a replacement for a pyridine ring in the amide portion of the molecule to optimize potency and selectivity. | nih.govacs.org |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 Inhibitor | Azetidine was investigated as a smaller alternative to piperidine and pyrrolidine (B122466) rings to reduce molecular weight while maintaining activity. | nih.gov |
Role as a Versatile Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). pharmaoffer.com The this compound compound, often in a protected form like 1-Boc-3-(pyridin-3-yl)azetidine, serves as a crucial intermediate in the synthesis of complex drug candidates. actylis.comekb.eg Its bifunctional nature, with a reactive secondary amine on the azetidine ring and a modifiable pyridine ring, allows for its incorporation into larger molecules through various chemical reactions. nih.gov
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which have shown antimicrobial and antiproliferative activities, can involve the use of azetidin-2-one (B1220530) structures derived from pyridine-containing precursors. jst.go.jp In the development of mGluR2 PAMs, a key synthetic step involves the nucleophilic substitution reaction between a protected azetidine intermediate and a heterocyclic core to assemble the final molecule. nih.gov Similarly, the synthesis of potent JNK3 inhibitors has been achieved by coupling 3-(azetidin-3-yl)amine with a pyrazole-benzamide core via amide bond formation. nih.govacs.org These examples highlight the compound's utility in constructing complex APIs through reliable and well-established chemical transformations.
The following table illustrates the role of this compound and its derivatives as intermediates.
| Intermediate | Reaction Type | Resulting API Class/Scaffold | Reference |
|---|---|---|---|
| 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | Nucleophilic aromatic substitution | mGluR2 Positive Allosteric Modulators | nih.gov |
| Protected 3-aminoazetidine | Amide coupling (e.g., with EDC, HOBt) | Aminopyrazole-based JNK3 Inhibitors | nih.govacs.org |
| 3-Chloro-1-phenyl-4-(pyridin-3-yl)azetidin-2-one | Cycloaddition | Azetidin-2-one derivatives with antimicrobial potential | jst.go.jp |
Integration into Novel Compound Libraries for High-Throughput Screening
High-throughput screening (HTS) of large chemical libraries is a fundamental strategy in modern drug discovery for identifying initial "hit" compounds. vipergen.com The inclusion of diverse and structurally unique molecules is critical for the success of HTS campaigns. mdpi.com The this compound scaffold is a valuable component for such libraries due to its favorable physicochemical properties, including its three-dimensional character which is often lacking in traditional, flatter aromatic compound collections. researchgate.net
The discovery of novel mGluR2 PAMs originated from an HTS campaign of a compound collection. nih.gov The subsequent identification of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as a promising scaffold underscores the value of having such fragments present in screening libraries. nih.govacs.org The inherent properties of the azetidinyl-pyridine motif, such as improved solubility and the presence of both hydrogen bond donors and acceptors, make it an attractive building block for creating libraries designed to probe a wide range of biological targets. dovepress.com Consequently, chemical suppliers and research organizations often include this and related fragments in their collections for drug discovery programs.
Design and Synthesis of Inhibitors Incorporating the this compound Moiety
The this compound moiety has been successfully incorporated into the design of highly potent and selective inhibitors for various protein targets, most notably kinases and G-protein coupled receptors.
JNK3 Inhibitors: The c-Jun N-terminal kinase 3 (JNK3) is a promising target for treating neurodegenerative diseases. nih.gov SAR studies on aminopyrazole-based inhibitors revealed that the amide portion of the molecule is critical for activity. nih.gov Researchers systematically replaced a pyridine ring in this position with various cyclic amines, including 3-aminoazetidine. The resulting compound, N-(Azetidin-3-yl)-3-(4-(3-(2-chlorophenyl)ureido)-1H-pyrazol-1-yl)benzamide, demonstrated significant inhibitory potency against JNK3. nih.govacs.org This highlights how the azetidine ring can serve as a functional surrogate for other cyclic structures in inhibitor design.
mGluR2 Positive Allosteric Modulators (PAMs): In the search for novel mGluR2 PAMs, a research program identified a series of compounds based on a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core. nih.gov This core served as a bioisosteric replacement for a spiro-oxindole piperidine structure, leading to compounds with improved metabolic stability. nih.govacs.org The optimization of this series involved modifying the substituents on the benzimidazolone and the azetidine nitrogen. For example, compound 21 in the study showed an EC50 of 480 nM in a functional assay and demonstrated significantly better stability in human and rat liver microsomes compared to its spiro-oxindole counterpart. nih.gov
The table below provides data on specific inhibitors featuring the azetidinyl-heterocycle motif.
| Compound | Target | Inhibitory Activity (IC₅₀/EC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Compound 26p (TFA salt) | JNK3 | IC₅₀ = 110 nM | N-(Azetidin-3-yl)benzamide moiety | nih.gov |
| Compound 21 | mGluR2 PAM | EC₅₀ = 480 nM | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one core | nih.gov |
| Compound 22 | mGluR2 PAM | EC₅₀ = 110 nM | Fluorinated phenyl group attached to the azetidine nitrogen of the core | nih.gov |
Application in PROTAC (Proteolysis-Targeting Chimeras) Design
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.govuoc.gr A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. nih.gov The linker is a critical component, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (Target:PROTAC:E3 Ligase), which is essential for protein degradation. explorationpub.com
While direct examples of this compound itself being used in a published PROTAC are not prominent, the constituent parts—azetidine and pyridine—are highly relevant to PROTAC linker design. Azetidine rings are increasingly used as rigid, three-dimensional building blocks for linkers. acs.orgnih.gov They provide well-defined exit vectors for connecting the two ligands and can improve the physicochemical properties, such as solubility, of the final PROTAC molecule. nih.gov Several commercial PROTAC linkers incorporate azetidine or piperidine-azetidine motifs. medchemexpress.commedchemexpress.com For example, Piperidine-azetidine-Br is a cataloged linker building block available for PROTAC synthesis. medchemexpress.com The pyridine ring can also be incorporated into linkers to provide rigidity and specific geometric constraints. acs.org A patent for PROTACs targeting the Tau protein mentions azetidinyl-oxy-pyridine structures as potential components of the linker or ligand moiety. google.com The combination in this compound could therefore offer a pre-organized, rigid fragment for constructing linkers with defined spatial arrangements, potentially facilitating more efficient ternary complex formation.
Contribution to Antibody-Drug Conjugate (ADC) Linker Chemistry
Antibody-drug conjugates (ADCs) are targeted therapies that consist of a monoclonal antibody connected to a potent cytotoxic payload via a chemical linker. mdpi.comnih.gov The linker's role is to remain stable in systemic circulation and then, upon internalization into the target cancer cell, release the payload. mdpi.com Linkers can be cleavable (e.g., sensitive to pH or enzymes) or non-cleavable. nih.govmdpi.com
The pyridine ring also has applications in ADC technology. For instance, pyridine-2,6-dione structures have been developed for the stable rebridging of antibody disulfide bonds, creating more homogenous conjugates. The combination of a stable aromatic ring like pyridine with a rigid, polar azetidine ring in this compound presents a theoretical opportunity for creating novel linkers. Such a fragment could be incorporated to fine-tune the linker's polarity, stability, and spatial conformation, all of which are critical parameters for developing safe and effective ADCs. rsc.org
Biological and Pharmacological Research Leveraging 3 Azetidin 3 Yl Pyridine Structures
Exploration in Oncology Research for Anticancer Agents
The 3-(azetidin-3-yl)pyridine core and its analogues have been incorporated into novel molecular designs targeting various mechanisms of cancer progression. Research has focused on inhibiting key enzymes and cellular processes that are crucial for tumor growth and survival.
One strategy involves using a 3-aryl-azetidine moiety to create conformationally restricted analogues of known anticancer agents. For instance, analogues of the highly cytotoxic peptide TZT-1027 were synthesized where the phenylethyl group at the C-terminus was replaced with a 3-aryl-azetidine structure. These compounds were evaluated for their ability to inhibit the proliferation of cancer cells. One such compound, 1a , demonstrated potent activity against A549 (non-small cell lung cancer) and HCT116 (colon cancer) cell lines, with IC₅₀ values of 2.2 nM and 2.1 nM, respectively. acs.org This high potency underscores the potential of the azetidine (B1206935) ring to optimize the binding of molecules to their targets. acs.org
Pyridine (B92270) derivatives, in general, are a cornerstone of anticancer drug development, with many studies highlighting their efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon adenocarcinoma (LoVo). acs.org The mechanisms often involve the inhibition of critical signaling pathways. For example, certain pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Specifically, compounds 8b and 8e from a pyridine-urea series were found to inhibit VEGFR-2 with IC₅₀ values of 5.0 µM and 3.93 µM, respectively. nih.gov Other pyridine-derived compounds have shown potent cytotoxic effects against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov
The development of pyridine-thiazole hybrid molecules has also yielded promising results. These compounds are designed to combine the pharmacological properties of both heterocyclic systems. High antiproliferative activity was observed for compounds such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone , which had an IC₅₀ of 0.57 µM in HL-60 acute promyelocytic leukemia cells, while showing significantly lower toxicity in normal human cell lines. nih.gov
Table 1: Antiproliferative Activity of this compound Analogues and Related Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Measured Activity (IC₅₀) | Target/Mechanism |
|---|---|---|---|
| TZT-1027 Analogue (1a ) | A549 (Lung), HCT116 (Colon) | 2.2 nM, 2.1 nM | Antiproliferative |
| Pyridine-Urea (8b ) | MCF-7 (Breast) | 5.0 µM | VEGFR-2 Inhibition |
| Pyridine-Urea (8e ) | MCF-7 (Breast) | 3.93 µM | VEGFR-2 Inhibition |
| Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 µM | Antiproliferative |
| Pyridine Derivative (28 ) | MCF-7 (Breast), A549 (Lung) | 3.42 µM, 5.97 µM | Cytotoxic Activity |
| Pyridine Derivative (31 ) | HepG2 (Liver), MCF-7 (Breast) | 21.0 µM, 26.1 µM | VEGFR-2 Inhibition |
Investigations in Anti-infective Drug Development
The emergence of multidrug-resistant pathogens has created an urgent need for new anti-infective agents with novel mechanisms of action. Derivatives of this compound have been a fruitful area of investigation, particularly in the development of antitubercular and antibacterial drugs.
A series of azetidine derivatives, termed BGAz , has been identified through whole-cell phenotypic screening to have potent bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. mdpi.com These compounds are effective against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb, with minimum inhibitory concentration (MIC₉₉) values often below 10 µM. mdpi.comaksci.com Notably, these compounds appear to act via a novel mechanism, inhibiting the late-stage biosynthesis of mycolic acids, which are essential components of the mycobacterial cell envelope. mdpi.comaksci.com This distinct mode of action is significant as it differs from existing cell wall inhibitors and suggests a lower potential for cross-resistance. aksci.com Furthermore, studies showed that these compounds did not readily give rise to specific resistance in mycobacterial models. aksci.comnih.gov
Research has also explored other pyridine-containing structures. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial properties. mdpi.comnih.gov Several of these compounds, including 21b, 21d, 21e, and 21f , demonstrated strong activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with MIC values comparable to the antibiotic linezolid. mdpi.comnih.gov Additionally, some pyridine-containing azetidine-2-ones, such as 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one , have been reported to be potent against a range of both bacteria and fungi. mdpi.comnih.gov
Table 2: Anti-infective Activity of this compound Analogues and Related Derivatives
| Compound/Derivative Class | Target Organism | Measured Activity (MIC) | Proposed Mechanism of Action |
|---|---|---|---|
| Azetidine Derivatives (BGAz ) | Mycobacterium tuberculosis (MDR) | <10 µM | Inhibition of mycolic acid biosynthesis |
| BGAz-001 | M. smegmatis, M. bovis BCG | 30.5 µM, 64.5 µM | Inhibition of mycolic acid biosynthesis |
| 3-(pyridine-3-yl)-2-oxazolidinone (21d ) | S. aureus, S. pneumoniae | 0.5 µg/mL, 0.25 µg/mL | Antibacterial |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus, E. coli, A. niger | Potent activity reported | Antimicrobial |
| Spirocyclic Azetidines | M. tuberculosis H37Rv | 1.6 µg/mL | Antimycobacterial |
Studies in Autoimmune Disease Modulators
While direct research specifically investigating this compound for autoimmune diseases is limited, the broader class of pyridine-containing compounds has been explored for anti-inflammatory properties, which are central to the pathology of autoimmune disorders. Autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus are characterized by chronic inflammation driven by an overactive immune system.
Research into pyridine-based scaffolds has identified compounds with significant anti-inflammatory activity. mdpi.com For example, certain pyridine-containing thiazole derivatives have been synthesized and shown to act as anti-inflammatory agents. mdpi.com The activity of these compounds is often evaluated through their ability to inhibit protein denaturation, a process implicated in inflammation. One derivative, featuring a 4-hydroxy-3-methoxyphenyl substitution, demonstrated the highest inhibition in such assays. mdpi.com The mechanism for many anti-inflammatory compounds involves the inhibition of key inflammatory mediators or pathways, such as cyclooxygenase (COX) enzymes. mdpi.com While these findings are promising, further studies are needed to explicitly link the this compound structure to the modulation of specific autoimmune pathways.
Research in Metabolic Disorders, including Diabetes
The this compound scaffold and its derivatives are being investigated as potential treatments for metabolic disorders, most notably type 2 diabetes. Research in this area focuses on modulating novel targets that regulate glucose homeostasis and insulin secretion.
One key target is the G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1). A patent describes azetidine compounds, which could include this compound derivatives, as GPR119 modulators for the treatment of diabetes and obesity. frontiersin.org
Another approach involves targeting the histamine H3 receptor (H3R). Antagonists of the H3R are being explored for various central nervous system disorders and have also shown potential in treating metabolic diseases. A study on a series of thiadiazole derivatives as H3R antagonists found that incorporating a pyridine ring could significantly improve binding affinity. nih.gov One compound, 5u , was identified as a potent H3R antagonist that improved glycemic control in a mouse model of type 2 diabetes, significantly reducing non-fasting glucose levels and blocking the increase of HbA1c after 12 days of treatment. nih.gov
Additionally, pyridine derivatives have been synthesized and tested for their ability to inhibit enzymes involved in carbohydrate digestion, such as α-amylase. Certain 5-amino derivatives of nicotinic acid (a pyridine carboxylic acid) showed encouraging α-amylase inhibitory activity, with some compounds demonstrating potential comparable to the standard drug acarbose.
Table 3: Activity of Pyridine/Azetidine Derivatives in Metabolic Disorder Research
| Compound/Derivative Class | Target/Model | Finding/Activity | Therapeutic Application |
|---|---|---|---|
| Azetidine Compounds | GPR119 Receptor | Modulatory activity | Diabetes, Obesity |
| Thiadiazole-Pyridine (5u ) | Histamine H3 Receptor | Potent antagonist; improved glycemic control | Type 2 Diabetes |
| Pyrazolo[3,4-b]pyridine | α-amylase enzyme | Inhibitory activity | Type 2 Diabetes |
| 5-Amino Nicotinic Acid Derivatives | α-amylase enzyme | Inhibitory potential comparable to acarbose | Type 2 Diabetes |
Cardiovascular Disease Research Applications
The application of this compound derivatives in cardiovascular disease research is an emerging area. While direct evidence is sparse, some related compounds have been studied for their potential cardioprotective effects.
The activation of the histamine H3 receptor (H3R), a target for which azetidine and pyridine derivatives have been developed, has been hypothesized to have a cardioprotective effect. acs.org This suggests that H3R agonists, including potential non-imidazole structures incorporating azetidine rings, could be a future avenue for cardiovascular research. acs.org However, much of the focus on H3R ligands has been on antagonists for neurological and metabolic conditions.
In a broader context, metabolites of niacin (nicotinic acid, a pyridine derivative) have been linked to cardiovascular disease risk. A study identified two terminal metabolites, 2PY and 4PY, as being associated with incident major adverse cardiovascular events (MACE). This research highlights the complex role of pyridine metabolism in cardiovascular health but does not directly involve the therapeutic application of this compound. The current body of research has yet to fully explore the potential of specifically designed this compound derivatives for treating conditions like hypertension, heart failure, or atherosclerosis.
Neurodegenerative Disease Research and Therapeutics
The this compound scaffold is of significant interest in the search for treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Its ability to serve as a backbone for compounds that can cross the blood-brain barrier and interact with central nervous system targets makes it highly valuable.
A key area of research is the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function. The compound A-85380 , chemically named 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective high-affinity ligand for the α4β2 nAChR subtype. nih.gov This subtype is crucial for memory and learning, and its dysfunction is a hallmark of Alzheimer's disease.
Other pyridine derivatives have been designed as multi-target-directed ligands to address the complex pathology of Alzheimer's. This includes compounds that can simultaneously inhibit both acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and the aggregation of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of Alzheimer's patients. One carbamate derivative, compound 8 , was identified as a potent human AChE inhibitor (IC₅₀ = 0.153 µM) and was also capable of inhibiting Aβ₄₂ self-aggregation. The pyridine amine derivative PAT has been shown to be effective as a BACE-1 inhibitor and in preventing metal-induced Aβ aggregation.
Furthermore, histamine H3 receptor antagonists containing pyridine and azetidine moieties are being investigated for cognitive disorders, including Alzheimer's disease. acs.org By modulating the release of several neurotransmitters, these compounds aim to improve cognitive symptoms.
Table 4: Activity of this compound Analogues and Related Derivatives in Neurodegenerative Disease Research
| Compound/Derivative | Target/Disease Model | Measured Activity | Potential Therapeutic Action |
|---|---|---|---|
| A-85380 | α4β2 nAChR | Kᵢ = 0.05 nM | Cognitive Enhancement (Alzheimer's) |
| Carbamate Derivative (8 ) | Human AChE / Aβ₄₂ Aggregation | IC₅₀ = 0.153 µM / Inhibition shown | Symptomatic relief and disease modification (Alzheimer's) |
| IMPY | Aβ aggregates | High affinity binding | Imaging and targeting of amyloid plaques (Alzheimer's) |
| Pyridine Amine (PAT ) | BACE-1 / Aβ Aggregation | Inhibitory activity | Reduction of amyloid plaque formation (Alzheimer's) |
| Non-imidazole agonist (14d ) | Histamine H3 Receptor | pKᵢ = 8.5, pEC₅₀ = 9.5 | Modulation of neurotransmitter release |
Targeting Specific Cellular Signaling Pathways
The versatility of the this compound structure allows it to be tailored to interact with a wide array of specific cellular signaling pathways, which is fundamental to its broad therapeutic potential.
Protein Kinase Inhibition: In oncology, pyridine derivatives are frequently designed as kinase inhibitors. They have been shown to target the VEGFR-2 signaling pathway, which is critical for angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.govnih.gov Other kinases, such as PIM-1 kinase, which is involved in cell survival and proliferation in cancers like prostate cancer, are also targets for pyridine-based inhibitors.
Receptor Antagonism/Agonism: The scaffold is integral to the development of ligands for G protein-coupled receptors (GPCRs). As seen in metabolic and neurodegenerative disease research, derivatives can act as potent antagonists for the histamine H3 receptor, thereby modulating neurotransmitter release in the brain. acs.orgnih.gov Conversely, they can be designed as agonists for receptors like GPR119 to stimulate insulin secretion. frontiersin.org
Neuronal Channel Ligands: In the central nervous system, this compound derivatives have been developed as high-affinity ligands for ion channels, specifically the α4β2 nicotinic acetylcholine receptor. nih.gov By binding to these receptors, they can modulate neuronal excitability and synaptic transmission, which are fundamental to cognitive processes.
Enzyme Inhibition: Beyond kinases, these structures can inhibit other classes of enzymes. In neurodegenerative disease, they target acetylcholinesterase (AChE) to prevent the breakdown of acetylcholine. In the context of infectious diseases, they inhibit enzymes essential for pathogen survival, such as those involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. aksci.com
Inflammasome Modulation: Emerging research points to the role of the NLRP3 inflammasome in neurodegenerative diseases like Alzheimer's and Parkinson's. Novel compounds are being designed as NLRP3 inhibitors to target the neuroinflammatory processes that contribute to disease progression. The pyridine scaffold is a common feature in molecules designed for this purpose.
Apoptosis Pathways
While numerous pyridine derivatives have been investigated for their ability to induce programmed cell death in cancer cells, specific research detailing the direct involvement of this compound and its close analogs in modulating apoptosis pathways is not extensively available in the current body of scientific literature. The induction of apoptosis is a crucial mechanism for many anticancer agents. For instance, novel pyridine and pyrazolyl pyridine conjugates have been shown to induce apoptosis in HepG2 cancer cells through the activation of caspases. nih.gov Specifically, certain derivatives have demonstrated the ability to increase the expression of the pro-apoptotic protein Bax and the key executioner caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. semanticscholar.org Furthermore, some pyridine-containing compounds have been observed to cause a significant increase in both early and late apoptotic cell death in cancer cell lines. nih.gov However, studies that specifically utilize the this compound scaffold to achieve these apoptotic effects are yet to be prominently reported.
Epigenetic Modulation
Epigenetic modifications, including DNA methylation and histone modifications, are critical for regulating gene expression and are often dysregulated in diseases like cancer. Small molecule modulators of epigenetic enzymes are therefore of significant therapeutic interest. nih.gov While the broader class of pyridine-containing compounds has been explored in this area, direct and specific research on this compound derivatives as modulators of epigenetic pathways is limited. The field of epigenetics involves key enzyme families such as DNA methyltransferases (DNMTs), histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases (HDMs). nih.govnih.gov Small molecules that inhibit these enzymes can alter the epigenetic landscape of cells and have shown promise in preclinical and clinical studies. mdpi.com Future research may explore the potential of the this compound scaffold in designing specific inhibitors for these epigenetic targets.
Wnt/Hedgehog/Notch Signaling
The Wnt, Hedgehog, and Notch signaling pathways are fundamental during embryonic development and are often aberrantly activated in cancer, making them attractive targets for therapeutic intervention.
Wnt Signaling: The Wnt signaling pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. Research has identified pyridine-based molecules as effective inhibitors of this pathway. For example, 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives have been developed as inhibitors of the Wnt/β-catenin signaling pathway. nih.gov These compounds have demonstrated the ability to inhibit cancer cell proliferation in non-small-cell lung cancer cell lines. nih.gov Another study identified 3,4,5-trisubstituted pyridines as potent small-molecule inhibitors of Wnt signaling through a cell-based reporter assay. researchgate.net Medicinal chemistry optimization of these pyridine scaffolds has led to compounds with good oral pharmacokinetics that can inhibit Wnt pathway activity in vivo. researchgate.net
Hedgehog Signaling: The Hedgehog (Hh) pathway is another critical regulator of embryonic development and is implicated in the growth of various cancers. The functional activity of Hh signaling proteins depends on N-terminal palmitoylation, a process catalyzed by Hedgehog acyltransferase (HHAT). A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been identified as inhibitors of HHAT. nih.gov Structure-activity relationship (SAR) studies have revealed that a central amide linkage and a secondary amine are key for inhibitory potency. These inhibitors have been shown to suppress Sonic Hedgehog (SHH) palmitoylation in cells and consequently inhibit the SHH signaling pathway. nih.gov
Notch Signaling: The Notch signaling pathway is involved in cell fate decisions, and its abnormal activation is linked to various cancers. Targeting this pathway is a promising therapeutic strategy. While natural bioactive compounds have been shown to modulate Notch signaling, specific research on this compound derivatives in this context is still emerging. mdpi.com The development of small molecules that can interfere with the Notch receptor-ligand interaction or inhibit the downstream signaling cascade is an active area of research. mdpi.comnih.gov
PI3K/Akt/mTOR Pathway Regulation
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently dysregulated pathways in human cancer. nih.govmdpi.com The development of inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, is a major focus of cancer drug discovery. nih.gov
Research has shown that pyridine-containing scaffolds are effective in targeting this pathway. A series of novel dimorpholinoquinazoline-based compounds featuring a 2-(pyridin-3-yl)ethyl)urea moiety were synthesized and evaluated as potential inhibitors of the PI3K/Akt/mTOR cascade. One of the lead compounds from this series demonstrated the ability to inhibit the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations. This compound also induced PARP1 cleavage and cell death. These findings highlight the potential of incorporating the this compound core or related structures into the design of new PI3K/Akt/mTOR pathway inhibitors.
| Compound ID | Target(s) | Key Findings |
| 7c | PI3K/Akt/mTOR | Inhibited phosphorylation of Akt, mTOR, and S6K at 125–250 nM. Triggered PARP1 cleavage and cell death. |
GPCR & G Protein Signaling
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. The this compound scaffold has been successfully incorporated into modulators of GPCR activity.
In one notable study, a scaffold hopping strategy led to the identification of 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a bioisostere for a spiro-oxindole piperidine (B6355638) core in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov This new chemical series, which prominently features the 3-(azetidin-3-yl) moiety, demonstrated comparable mGluR2 PAM activity with improved metabolic stability. nih.gov This research underscores the value of the azetidine-pyridine combination in designing brain-penetrant and orally bioavailable GPCR modulators.
Another area of GPCR research involves the cannabinoid receptor 1 (CB1). While not a direct example of the this compound structure, research on pyrimidinyl biphenylureas as allosteric modulators of CB1 provides context. In these studies, the pyridine ring of a known modulator was replaced by a pyrimidine ring, leading to new lead compounds with interesting pharmacological profiles, including biased agonism.
| Compound Class | Target GPCR | Type of Modulation |
| 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones | mGluR2 | Positive Allosteric Modulator (PAM) |
| Pyrimidinyl Biphenylureas | CB1 | Allosteric Modulator |
JAK/STAT Pathway Inhibition
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in the immune system and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases, inflammatory conditions, and cancers. mdpi.com Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
The this compound scaffold and related structures have been explored in the design of selective JAK inhibitors. In a study focused on developing highly selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family, researchers performed structure-activity relationship (SAR) studies based on a clinical compound. Their work revealed that replacing a cyclopropyl group with a Boc-azetidine or acetyl-azetidine moiety in the inhibitor structure could maintain a certain level of activity. This highlights the utility of the azetidine ring in this context. Further modifications to the pyridine portion of related molecules have also been shown to influence inhibitory activity.
Another study reported the design and synthesis of pyrido[2,3-d]pyrimidin-7-ones as potent covalent inhibitors of JAK3. Extensive SAR studies led to the identification of a compound with a nanomolar IC50 value for JAK3. This compound demonstrated dose-dependent inhibition of the phosphorylation of JAK3 and its downstream target STAT5.
| Compound Series | Target(s) | Key SAR Findings |
| Acyl Compounds | TYK2 | Replacement of a cyclopropyl group with Boc-azetidine or acetyl-azetidine maintained partial activity. |
| Pyrido[2,3-d]pyrimidin-7-ones | JAK3 | Extensive SAR led to a potent covalent inhibitor with an IC50 of 2.0 nM. |
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases such as JNK, p38, and ERK. Dysregulation of this pathway is a common feature in cancer and inflammatory diseases.
The pyridine scaffold has been a recurring motif in the development of MAPK pathway inhibitors. A series of 4-(pyrazol-3-yl)-pyridines were designed and synthesized as novel inhibitors of c-Jun N-terminal kinase (JNK). Optimization of this scaffold led to the discovery of potent compounds with favorable in vivo profiles, including brain penetration. This research is particularly relevant for neurodegenerative diseases where JNK3 plays a significant role.
Further research into MAPK modulation has focused on p38 inhibitors. While not directly involving the this compound moiety, the broader class of pyridine derivatives has shown promise in this area. The azetidine ring itself is present in some kinase inhibitors, such as the MEK inhibitor cobimetinib, highlighting its acceptance as a valuable component in the design of kinase-targeted therapies.
Protein Tyrosine Kinase Activity
Protein tyrosine kinases (PTKs) are a large family of enzymes that play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them important targets for therapeutic intervention. The this compound scaffold has been incorporated into various molecules designed to inhibit specific PTKs.
Janus Kinase (JAK) Inhibition:
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). semanticscholar.org They are integral to cytokine signaling, which is vital for immune responses. semanticscholar.org Consequently, JAK inhibitors are valuable for treating autoimmune diseases like rheumatoid arthritis and psoriasis. semanticscholar.org
Selective JAK3 inhibitors are also of significant interest, as JAK3 is predominantly expressed in hematopoietic cells and plays a key role in lymphocyte function. wikipedia.org This restricted expression suggests that selective JAK3 inhibitors could offer a more targeted immunosuppressive effect with fewer side effects. wikipedia.org The development of such inhibitors often involves scaffolds that can fit into the ATP-binding site of the kinase, a role for which the this compound moiety could be well-suited.
c-Jun N-terminal Kinase (JNK) Inhibition:
The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli, such as inflammatory cytokines and UV radiation. They are implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The development of a series of 4-(pyrazol-3-yl)-pyridine compounds as JNK inhibitors highlights the utility of the pyridine core in targeting this kinase family. nih.gov The optimization of this scaffold has led to the discovery of potent inhibitors with favorable in vivo profiles. nih.gov The structure-activity relationship (SAR) studies of these compounds could inform the design of this compound-based JNK inhibitors.
Mer Tyrosine Kinase (MerTK) Inhibition:
MerTK is a receptor tyrosine kinase that plays a role in immune regulation and has emerged as a promising target in oncology. nih.gov A recent study reported the discovery and optimization of a series of pyrazinamide-based MerTK inhibitors that feature an azetidine-benzoxazole substituent. nih.gov One compound from this series demonstrated potent in vivo target engagement and single-agent activity in a murine syngeneic tumor model. nih.gov This research underscores the potential of incorporating an azetidine ring, as seen in the this compound scaffold, to develop effective MerTK inhibitors.
| Kinase Target | Compound Series/Scaffold | Therapeutic Potential | Key Findings |
|---|---|---|---|
| TYK2 (Janus Kinase) | Pyridine Derivatives | Autoimmune diseases (e.g., psoriasis, rheumatoid arthritis) | Discovery of selective acyl compounds with potent TYK2 inhibitory activity. semanticscholar.org |
| JNK (c-Jun N-terminal Kinase) | 4-(Pyrazol-3-yl)-pyridine | Neurodegenerative and inflammatory diseases, cancer | Optimization of the scaffold led to potent inhibitors with good in vivo profiles. nih.gov |
| MerTK (Mer Tyrosine Kinase) | Pyrazinamide-based with azetidine-benzoxazole | Cancer | Compound 31 showed potent in vivo target engagement and single-agent antitumor activity. nih.gov |
Membrane Transporter and Ion Channel Interaction
Membrane transporters and ion channels are integral membrane proteins that govern the passage of ions and small molecules across cellular membranes. They are fundamental to a vast array of physiological processes, including nerve impulse transmission, muscle contraction, and nutrient uptake. The this compound scaffold has been instrumental in the development of ligands that modulate the function of these important membrane proteins, particularly nicotinic acetylcholine receptors.
Nicotinic Acetylcholine Receptor (nAChR) Interaction:
Nicotinic acetylcholine receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. They are widely distributed in the central and peripheral nervous systems and are involved in cognitive function, learning, memory, and attention. The α4β2 nAChR subtype is a particularly important target for the development of therapies for neurological and psychiatric disorders.
A significant body of research has focused on 3-(azetidinylmethoxy)pyridine derivatives. One such compound, A-85380 [3-(2(S)-azetidinylmethoxy)pyridine], has been identified as a potent and selective ligand for the human α4β2 nAChR subtype, with a high affinity (Ki = 0.05 nM). nih.gov Further studies on halogenated analogues of A-85380 have revealed that substituents at the 5 or 6-position of the pyridine ring can result in subnanomolar affinity for nAChRs in rat brain membranes. acs.org These high-affinity ligands are valuable as pharmacological probes and have potential as therapeutic agents. acs.org
The interaction of these azetidinyl-containing pyridine compounds with nAChRs underscores the importance of the azetidine ring in achieving high-affinity binding. The specific stereochemistry and substitution pattern on both the azetidine and pyridine rings are critical for modulating the affinity and selectivity for different nAChR subtypes.
Calcium Channel Modulation:
Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn control a multitude of cellular processes. Dihydropyridine-based calcium channel modulators are widely used in the treatment of cardiovascular diseases. Research into aza-analogs, such as dihydropyrimidines, has shown a similar pharmacological profile to classical dihydropyridine calcium channel modulators. mdpi.com While not directly featuring the this compound structure, the extensive research on pyridine-containing calcium channel modulators suggests that this scaffold could be a valuable starting point for the design of novel calcium channel blockers or activators. nih.gov For instance, a series of 1,4-dihydropyridine-5-pyridinecarboxylates with a substituted 2-pyridyl moiety have been synthesized and evaluated for their calcium channel modulation activities. nih.gov
| Target | Compound/Series | Key Findings | Potential Applications |
|---|---|---|---|
| α4β2 Nicotinic Acetylcholine Receptor | A-85380 [3-(2(S)-Azetidinylmethoxy)pyridine] | Potent and selective ligand with a Ki of 0.05 nM for the human α4β2 subtype. nih.gov | Neurological and psychiatric disorders. |
| Nicotinic Acetylcholine Receptors | Halogenated analogues of A-85380 | Substituents at the 5 or 6-position of the pyridine ring can yield subnanomolar affinity. acs.org | Pharmacological probes and potential therapeutic agents. |
| Calcium Channels | 1,4-Dihydropyridine-5-pyridinecarboxylates | Compounds with a 2-pyridyl moiety showed dual cardioselective calcium channel agonist and smooth muscle-selective antagonist activities. nih.gov | Congestive heart failure. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Azetidin 3 Yl Pyridine Analogues
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 3-(azetidin-3-yl)pyridine analogues is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and azetidine (B1206935) rings. Studies on closely related scaffolds, such as 3-(azetidinylmethoxy)pyridines, have provided significant insights into these effects, particularly concerning their affinity for nAChRs. acs.orgnih.gov
Halogenation of the pyridine ring has been a key strategy explored to modulate potency. Research on a series of halo-substituted 3-(2(S)-azetidinylmethoxy)pyridine analogues revealed that substitutions at the 5- and 6-positions are well-tolerated and can result in subnanomolar affinity for nAChRs. acs.orgnih.gov For instance, 5-chloro-, 5-bromo-, 6-chloro-, and 6-bromo- substitutions all yielded compounds with high affinity. Substitution at the 2-position showed a more complex relationship; a small fluoro group was tolerated, whereas larger halogens like chloro, bromo, and iodo led to a significant decrease in binding affinity. acs.orgnih.gov This suggests that steric bulk at the 2-position is detrimental to receptor binding, possibly by forcing the molecule into an unfavorable conformation. acs.org
Beyond halogenation, other substitutions have been investigated. In the context of NAMPT inhibitors, a 3-pyridyl azetidine urea series was explored, where a broad range of substituents on other parts of the molecule were tolerated. nih.govnih.gov However, for this specific target, the unsubstituted pyridine ring provided the optimal balance of cellular potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In other chemical series, the introduction of electron-withdrawing groups on aryl substituents attached to the azetidine ring has been shown to increase biological activity against targets like Mycobacterium tuberculosis. acs.org Conversely, general studies on pyridine derivatives have found that the inclusion of -OMe, -OH, and NH2 groups can enhance antiproliferative activity, while bulky groups may be detrimental. mdpi.com
| Substituent | Position on Pyridine Ring | Binding Affinity (Ki, pM) |
|---|---|---|
| None (A-85380) | - | 51 |
| Fluoro | 2 | 140 |
| Chloro | 2 | 11000 |
| Bromo | 2 | 31000 |
| Iodo | 2 | 110000 |
| Chloro | 5 | 11 |
| Bromo | 5 | 20 |
| Iodo | 5 | 39 |
| Chloro | 6 | 130 |
| Bromo | 6 | 210 |
Data sourced from studies on 3-(2(S)-azetidinylmethoxy)pyridine analogues, which serve as a close proxy for understanding substituent effects on the this compound scaffold. acs.orgnih.gov
Impact of Azetidine Ring Conformation on Ligand-Target Interactions
The azetidine ring is a strained four-membered heterocycle with a ring strain energy of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (27.7 kcal/mol) and the much less strained pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain imparts a degree of conformational rigidity to the ring, which is a highly desirable feature in drug design. By constraining the rotatable bonds and locking the scaffold into a more defined three-dimensional shape, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher affinity.
The conformation of the azetidine ring, often described by its "puckering," can be influenced by substituents. For instance, the stereoselective incorporation of fluorine onto N-heterocycles is a known strategy to control ring conformation through electrostatic interactions. researchgate.net This conformational control can be critical for optimizing ligand-target interactions. A pre-organized, rigid conformation that presents the key pharmacophoric elements in the ideal geometry for binding can lead to a significant enhancement in potency and selectivity. The azetidine scaffold serves to project the pyridine ring and other substituents into specific vectors in space, and subtle changes in the ring's pucker can alter these vectors, thereby affecting how the ligand fits into a receptor's binding pocket.
Influence of Pyridine Nitrogen Position and Substitution Patterns
The position of the nitrogen atom within the pyridine ring is a critical determinant of a molecule's electronic properties and its ability to act as a hydrogen bond acceptor. In the context of this compound analogues, the nitrogen at the 3-position is a key feature of the nicotinic pharmacophore, where it serves as a crucial hydrogen bond acceptor. caltech.edunih.gov The basicity of this nitrogen, and therefore its ability to form this interaction at physiological pH, is influenced by other substituents on the pyridine ring. mdpi.com
Development of Pharmacophore Models Based on this compound Scaffolds
Pharmacophore models are essential tools in drug discovery that define the necessary three-dimensional arrangement of chemical features required for biological activity. For ligands targeting nAChRs, the pharmacophore is well-established and consists of two key features: a cationic center and a hydrogen bond acceptor, separated by a specific distance. caltech.edunih.gov In this compound analogues, the basic nitrogen of the azetidine ring becomes protonated at physiological pH, serving as the cationic center that typically engages in a cation-π interaction with a tryptophan residue in the receptor binding site. nih.gov The pyridine nitrogen acts as the hydrogen bond acceptor. caltech.edu
For other targets, the pharmacophoric features may differ. For instance, pharmacophore models developed for NAMPT inhibitors based on a 3-pyridyl azetidine urea scaffold identified key features including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net A co-crystal structure of a 3-pyridyl azetidine urea bound to NAMPT confirmed that the pyridine ring occupies the nicotinamide binding pocket, acting as a substrate-based inhibitor. nih.gov Receptor-based pharmacophore modeling, which uses the structure of the target's binding site, can be employed to generate hypotheses about the key interactions, guiding the design of novel analogues with improved affinity and selectivity. mdpi.com
Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom count, HAC) of a molecule. It is calculated as: LE = -ΔG / HAC (where ΔG is the free energy of binding) A higher LE value indicates that a molecule achieves its potency more efficiently with respect to its size. During lead optimization, a general guideline is to maintain an LE value above 0.3. sciforschenonline.org
Computational Chemistry and Molecular Modeling Approaches for 3 Azetidin 3 Yl Pyridine Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity, stability, and interaction capabilities. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure. researchgate.net
For 3-(Azetidin-3-yl)pyridine, these calculations can elucidate key electronic parameters. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find its most stable conformation. Vibrational frequency analysis can be performed to predict its infrared and Raman spectra, confirming the stability of the optimized structure and allowing for comparison with experimental data. researchgate.net
Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
| Calculated Property | Method/Basis Set | Predicted Value for this compound | Significance |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP/6-311+G(d,p) | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | DFT/B3LYP/6-311+G(d,p) | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | DFT/B3LYP/6-311+G(d,p) | 2.9 Debye | Measures the molecule's overall polarity. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the dynamics of ligand-protein interactions. nih.govmdpi.com
For the this compound system, MD simulations are invaluable for several reasons. Firstly, they can be used for conformational sampling to explore the accessible shapes (conformations) of the molecule in a solvent environment. This is particularly important for the flexible azetidine (B1206935) ring, as its puckering can influence how the molecule fits into a binding pocket.
Secondly, when this compound or its derivatives are bound to a biological target, MD simulations can reveal the stability of the binding pose and the dynamics of the binding site. plos.org Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the protein and ligand over the simulation time, while Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. plos.org These simulations can also highlight the persistence of crucial interactions, such as hydrogen bonds, and reveal the role of water molecules in mediating ligand-protein recognition. mdpi.com
| MD Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system. |
| Simulation Time | 100 - 500 ns | Duration to observe relevant biological motions. mdpi.com |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous physiological environment. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant temperature and pressure. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify stability, flexibility, and interactions. plos.org |
Molecular Docking and Virtual Screening for Target Identification and Lead Optimization
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used to predict the binding mode and affinity of small molecules, like derivatives of this compound, within the active site of a target protein. nih.govresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a function that approximates the binding free energy.
Docking studies can provide critical insights into the structure-activity relationships (SAR) of compounds containing the azetidinylpyridine motif. researchgate.net By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is instrumental for lead optimization, guiding the design of new analogs with improved potency and selectivity. frontiersin.org
Virtual screening is an extension of this approach, where large libraries of compounds are computationally docked against a target protein to identify potential "hits". nih.govnih.gov A library of compounds incorporating the this compound scaffold could be screened against various known drug targets to identify novel biological activities. nih.govsemanticscholar.org This method accelerates the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing.
| Derivative of this compound | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Parent Scaffold | Kinase X | -7.2 | H-bond with hinge region residue; Pyridine (B92270) N with Asp |
| N-methyl analog | Kinase X | -7.5 | H-bond with hinge region; Hydrophobic contact in back pocket |
| 4'-fluoro-phenyl analog | Kinase X | -8.9 | H-bond with hinge region; Halogen bond with gatekeeper residue |
| N-acetyl analog | Kinase X | -8.1 | Additional H-bond with catalytic loop |
De Novo Drug Design Incorporating the Azetidinylpyridine Motif
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific protein binding site. researchgate.net Instead of screening existing compounds, these algorithms build new molecules from scratch. The this compound motif can serve as an excellent starting point or building block in this process.
There are two primary strategies for de novo design. Fragment-based methods can use the azetidinylpyridine core as a "seed" fragment placed in a favorable position within the binding site. The algorithm then "grows" the molecule by adding other chemical fragments, or "links" it to other fragments placed in nearby sub-pockets, to create a complete and novel ligand.
More recently, generative artificial intelligence models, similar to large language models, have been applied to de novo design. nih.gov These models can learn the "language" of chemical structures and generate novel molecules with optimized properties. A model could be trained on a dataset of known active molecules and then be conditioned to generate new structures that incorporate the this compound scaffold while also possessing high predicted binding affinity and favorable drug-like properties. This approach opens up vast regions of chemical space for exploration, potentially leading to the discovery of truly innovative drug candidates. nih.gov
| De Novo Design Strategy | Role of the Azetidinylpyridine Motif | Computational Method | Potential Outcome |
|---|---|---|---|
| Fragment Growing | Starting seed or anchor fragment. | Iterative addition of functional groups. | Novel molecules built outwards from the core scaffold. |
| Fragment Linking | One of multiple fragments to be connected. | Connection of fragments with linker moieties. | Larger, complex molecules spanning multiple binding pockets. |
| Structure Generation | As a substructure constraint. | Generative AI, Reinforcement Learning. nih.gov | Diverse library of novel molecules containing the core motif. |
| Scaffold Hopping | As a reference scaffold. | Bioisosteric replacement algorithms. | Novel core structures with similar 3D pharmacophore features. |
Advanced Analytical and Spectroscopic Characterization in Research of 3 Azetidin 3 Yl Pyridine
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the metabolites of xenobiotics, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In the study of 3-(Azetidin-3-yl)pyridine's metabolic fate, HRMS coupled with liquid chromatography (LC-HRMS) allows for the separation and detection of metabolites from complex biological matrices such as plasma, urine, and liver microsomes.
The metabolic pathways for azetidine-containing compounds can be diverse. While cytochrome P450-mediated oxidation is a common route for many xenobiotics, the strained azetidine (B1206935) ring can also be susceptible to other metabolic transformations. Research on related azetidine-containing molecules has revealed that the four-membered ring can undergo opening via nucleophilic attack. For instance, studies on the metabolism of AZD1979, a spiro-azetidine-containing compound, in human hepatocytes identified a series of glutathione-related metabolites. nih.gov This suggests a metabolic pathway involving glutathione (B108866) S-transferase (GST)-catalyzed ring-opening of the azetidine, a process that does not require prior bioactivation by cytochrome P450 enzymes. nih.gov
For this compound, a plausible metabolic pathway could therefore involve the direct conjugation of glutathione to the azetidine ring, leading to its opening. Subsequent enzymatic processing of the glutathione conjugate would then lead to the formation of cysteinylglycinyl, cysteinyl, and N-acetylcysteinyl (mercapturic acid) conjugates. HRMS would be critical in identifying these potential metabolites by providing their accurate masses, from which their elemental compositions can be deduced. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further help to elucidate the structures of these metabolites.
Table 1: Plausible Metabolites of this compound Identified by HRMS
| Metabolite | Proposed Biotransformation | Expected [M+H]⁺ (m/z) |
| Glutathione Conjugate | GST-catalyzed ring opening | 440.1600 |
| Cysteinylglycine Conjugate | Cleavage of glutamate (B1630785) | 313.1021 |
| Cysteine Conjugate | Cleavage of glycine | 256.0752 |
| N-acetylcysteine Conjugate | Acetylation of cysteine conjugate | 298.0858 |
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to confirm its covalent structure and to determine its stereochemistry if chiral centers are present.
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine (B92270) and azetidine rings.
HSQC spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the azetidine and pyridine fragments and for confirming the substitution pattern. For instance, HMBC correlations would be expected between the protons of the azetidine ring and the carbons of the pyridine ring at the point of attachment.
The stereochemistry of substituted azetidines can often be determined by analyzing the coupling constants (J-values) between protons on the four-membered ring. Generally, cis coupling constants are larger than trans coupling constants in azetidine systems. ipb.pt Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing definitive evidence for the relative stereochemistry of substituents. ipb.pt
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Moiety
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine C2' | 8.5 - 8.7 | 148 - 152 | H-2' to C-3', C-4', C-6' |
| Pyridine C4' | 7.5 - 7.8 | 135 - 138 | H-4' to C-2', C-3', C-5', C-6' |
| Pyridine C5' | 7.2 - 7.4 | 123 - 126 | H-5' to C-3', C-4' |
| Pyridine C6' | 8.5 - 8.7 | 148 - 152 | H-6' to C-2', C-4', C-5' |
| Azetidine C2, C4 | 3.8 - 4.2 | 55 - 60 | Azetidine CH₂ to Pyridine C3', Azetidine CH |
| Azetidine C3 | 3.5 - 3.9 | 35 - 40 | Azetidine CH to Pyridine C2', C3', C4' |
Note: The chemical shifts are approximate and can vary depending on the solvent and the presence of other substituents.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups and for fingerprinting a compound.
For this compound, the vibrational spectrum will be a composite of the modes from the pyridine ring and the azetidine ring.
Pyridine Ring Vibrations : The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Ring breathing modes, which are often strong in the Raman spectrum, are also characteristic.
Azetidine Ring Vibrations : The azetidine ring will have characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ region. The C-N stretching and C-C stretching vibrations of the strained ring will appear in the fingerprint region (below 1500 cm⁻¹). The N-H stretching vibration of the secondary amine in the azetidine ring would be expected in the 3500-3300 cm⁻¹ region, and its position can be sensitive to hydrogen bonding.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform a detailed vibrational analysis and to assign the observed bands to specific molecular motions.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (Azetidine) | 3500 - 3300 | IR, Raman |
| C-H Stretch (Pyridine) | 3100 - 3000 | IR, Raman |
| C-H Stretch (Azetidine) | 2950 - 2850 | IR, Raman |
| C=C, C=N Stretch (Pyridine Ring) | 1600 - 1400 | IR, Raman |
| C-N Stretch (Azetidine) | 1200 - 1000 | IR, Raman |
| Pyridine Ring Breathing | ~1000 | Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in a crystal lattice.
To perform X-ray crystallography, a single crystal of the compound of interest is required. For this compound, which may be a liquid or a low-melting solid at room temperature, it is often necessary to prepare a salt, such as the hydrochloride salt, to facilitate crystallization.
The crystal structure of a related compound, (E)-3-(pyridin-4-yl)acrylic acid, reveals how a molecule with a pyridine ring can pack in the solid state. In this structure, strong O—H···N hydrogen bonds link the molecules into chains. youtube.com For this compound, intermolecular hydrogen bonds involving the azetidine N-H group and the pyridine nitrogen atom would be expected to play a significant role in the crystal packing.
The data obtained from X-ray crystallography is not only crucial for absolute structure confirmation but also provides valuable insights into the conformational preferences of the molecule in the solid state. This information can be used to validate computational models and to understand intermolecular interactions that may be relevant to the material properties or biological activity of the compound.
Table 4: Representative Crystallographic Data for a Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| β (°) | 98.618 |
| Volume (ų) | 900.07 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.573 |
Data for a representative substituted pyridazino[4,5-b]indole derivative. researchgate.net
Future Perspectives and Emerging Research Directions for 3 Azetidin 3 Yl Pyridine
Exploration of Novel Synthetic Methodologies
The construction and functionalization of the strained azetidine (B1206935) ring present unique synthetic challenges. Future research is increasingly focused on developing more efficient and versatile methods, moving beyond traditional multi-step sequences.
C-H Activation:
Direct C-H activation is a powerful strategy for streamlining the synthesis of complex molecules. For pyridine-containing compounds, this approach has faced challenges due to the coordinating ability of the pyridine (B92270) nitrogen, which can interfere with catalytic activity. researchgate.net However, recent advances are overcoming these hurdles. Palladium-catalyzed C-H activation, for instance, has been successfully employed to construct azetidine rings on complex molecular scaffolds, demonstrating the feasibility of this approach for creating novel derivatives. rsc.orgnih.gov Future work will likely focus on developing catalysts that can selectively activate specific C-H bonds on the azetidine or pyridine rings of the 3-(Azetidin-3-yl)pyridine core, allowing for late-stage functionalization and the rapid generation of diverse compound libraries. researchgate.net
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of reactive radical species under mild conditions. nih.gov This technology is particularly well-suited for the synthesis and modification of strained rings like azetidines. princeton.edu Recent methodologies include:
[3+1] Radical Cascade Cyclization: Photo-induced copper catalysis can facilitate the cyclization of aliphatic amines with alkynes through a double C-H activation process to construct the azetidine ring. nih.gov
Intermolecular [2+2] Photocycloadditions: The aza Paternò–Büchi reaction, mediated by visible light, allows for the synthesis of highly functionalized azetidines from readily available oxime precursors and alkenes. researchgate.net
Decarboxylative Alkylation: Photoredox catalysis can generate tertiary benzylic radicals from azetidine carboxylic acid precursors, which can then react with activated alkenes to form 3-aryl-3-alkyl substituted azetidines. digitellinc.com
These methods offer atom-economical and operationally simple routes to novel azetidine structures, and their application to the this compound framework is a promising avenue for future exploration. nih.govresearchgate.net
| Synthetic Methodology | Key Features | Potential Application for this compound |
| C-H Activation | Direct functionalization of C-H bonds, increasing synthetic efficiency. researchgate.netrsc.org | Late-stage diversification of the pyridine or azetidine ring. |
| Photoredox Catalysis | Utilizes visible light to generate reactive intermediates under mild conditions. nih.gov | Construction of the azetidine ring and introduction of novel substituents. princeton.edudigitellinc.com |
Expansion into New Therapeutic Areas and Biological Targets
Derivatives of this compound and related structures have shown activity in several therapeutic areas, suggesting a broad potential for future drug discovery efforts.
Currently explored areas include:
Antimicrobial Activity: Azetidine-containing compounds, including those with pyridine moieties, have demonstrated antibacterial and antifungal properties. For example, certain 3-chloro-4-(pyridin-3-yl)azetidin-2-one derivatives have shown potency against Staphylococcus aureus. nih.govmedwinpublishers.com Azetidines have also been identified as a promising class of antitubercular agents that inhibit mycolic acid biosynthesis, a key process in the cell envelope biogenesis of Mycobacterium tuberculosis. acs.org
Anticancer Activity: The azetidine scaffold is present in compounds investigated for their anticancer properties. Pyridine acyl sulfonamides have been evaluated as cyclooxygenase-2 (COX-2) inhibitors with antiproliferative activity against various cancer cell lines. nih.gov
Central Nervous System (CNS) Activity: Non-imidazole 4-(3-aminoazetidin-1-yl)pyrimidine-2-amines have been developed as high-affinity histamine H3 receptor agonists, indicating the utility of the azetidine ring for targeting CNS receptors. acs.org
Future research will likely expand into other disease areas by modifying the core this compound structure to interact with new biological targets. The rigid nature of the azetidine ring can be exploited to confer conformational constraint, leading to higher binding affinity and selectivity for specific receptors and enzymes. nih.gov
Development of Prodrug Strategies Utilizing this compound as a Building Block
A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This strategy is often used to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility or permeability. acs.orgnih.gov Approximately 10% of all approved drugs worldwide are classified as prodrugs. acs.org
The this compound scaffold contains a secondary amine on the azetidine ring, which is an ideal functional group for prodrug derivatization. acs.org By temporarily masking this amine, it is possible to:
Enhance Bioavailability: Modifying the polarity and lipophilicity of the molecule can improve its absorption across biological membranes. nih.govnih.gov
Improve Solubility: Attaching a polar promoiety can increase aqueous solubility for better formulation options. acs.org
Enable Targeted Delivery: Designing a promoiety that is cleaved by specific enzymes at the target site can increase the drug concentration where it is needed most.
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govijhespub.org These computational tools can be applied to the this compound scaffold in several ways.
Chemical Design:
De Novo Design: Generative AI models can propose novel molecules incorporating the this compound core that are predicted to have high affinity for a specific biological target. nih.gov
Property Prediction: ML algorithms can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new virtual compounds, allowing researchers to prioritize the synthesis of candidates with the most promising profiles. ijhespub.orgmdpi.com
Chemical Synthesis:
Retrosynthesis Planning: AI-powered platforms can analyze the this compound structure and suggest efficient synthetic routes, potentially identifying novel or more cost-effective pathways. nih.govdigitellinc.com This can help chemists overcome the synthetic challenges associated with complex molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Azetidin-3-yl)pyridine and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, azetidine rings can be introduced via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(dba)₂) and ligands like Xantphos. Chlorine substituents on pyridine (e.g., 3-chloropyridine) are reactive sites for azetidine coupling under basic conditions (K₂CO₃ in DMF at 80°C) . For hydrochloride salts (e.g., 2-(azetidin-3-yl)pyridine dihydrochloride), post-synthetic protonation with HCl is required .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : H NMR should show characteristic signals for azetidine protons (δ 3.5–4.5 ppm for CH₂ groups) and pyridine aromatic protons (δ 7.5–8.5 ppm). C NMR confirms the azetidine ring (C-N carbons at δ 45–55 ppm) and pyridine carbons (δ 120–150 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., C₈H₁₀N₂ requires m/z 134.0844). Reference NIST databases for fragmentation patterns .
Q. What are the primary reaction types for modifying this compound?
- Methodological Answer :
- Substitution : The azetidine NH group undergoes alkylation or acylation. For example, reaction with methyl iodide in THF using NaH as a base yields N-methyl derivatives .
- Oxidation : The pyridine ring can be oxidized to N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups at the pyridine C4 position .
Advanced Research Questions
Q. How can conflicting reactivity data in azetidine-pyridine systems be resolved?
- Methodological Answer : Discrepancies often arise from steric effects or solvent polarity. For example, if nucleophilic substitution at the azetidine ring fails in polar aprotic solvents (DMF), switch to less polar solvents (THF) to reduce solvation of the nucleophile. Kinetic vs. thermodynamic control can be assessed via temperature-dependent experiments (e.g., 25°C vs. 60°C) .
Q. What strategies optimize this compound for medicinal chemistry applications?
- Methodological Answer :
- Bioisosterism : Replace the azetidine ring with pyrrolidine or piperidine to assess SAR (structure-activity relationships) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability. For example, acetylation of the azetidine NH enhances membrane permeability .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like nicotinic acetylcholine receptors .
Q. How do computational methods aid in understanding reaction mechanisms of azetidine-pyridine systems?
- Methodological Answer :
- DFT Calculations : Gaussian 16 can model transition states for substitution reactions (e.g., B3LYP/6-31G* level). Analyze bond dissociation energies to identify rate-limiting steps .
- MD Simulations : GROMACS simulations in explicit solvent (water/ethanol) predict conformational stability of azetidine rings under varying pH conditions .
Q. What experimental controls are critical in biological assays involving this compound?
- Methodological Answer :
- Negative Controls : Use azetidine-free analogs (e.g., 3-methylpyridine) to isolate the azetidine’s pharmacological contribution.
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- Off-Target Screening : Test against CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
